![molecular formula C10H17N5O B1476121 1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)ethan-1-one CAS No. 2092795-01-0](/img/structure/B1476121.png)
1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)ethan-1-one
Overview
Description
Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
The piperidine nucleus is a common feature in many pharmacologically active compounds. Derivatives of piperidine, such as “1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)ethan-1-one”, have been explored for their potential as anticancer agents . The compound’s ability to interact with various biological targets can be harnessed to design novel therapies that may inhibit cancer cell growth or proliferation.
Pharmacology: Analgesics
In pharmacology, this compound’s structural similarity to known analgesics suggests potential applications in pain management. Its aminomethyl group could be essential for binding to opioid receptors, offering a pathway for the development of new analgesics with possibly fewer side effects .
Biochemistry: Enzyme Inhibition
The biochemical properties of “1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)ethan-1-one” allow it to act as an enzyme inhibitor. It could be used to study enzyme kinetics and mechanisms, or to develop inhibitors for enzymes that are therapeutic targets for various diseases .
Chemical Research: Reagent in Synthesis
This compound serves as a valuable reagent in organic synthesis. Its reactive groups make it a versatile intermediate for constructing more complex molecules, which can be used in the synthesis of pharmaceuticals or in material science .
Industrial Processes: Catalyst Development
In industrial chemical processes, the compound could be investigated for its role as a catalyst or a catalyst precursor. Its structural features might facilitate reactions that are crucial in the production of polymers or fine chemicals .
Neuropharmacology: Antipsychotic Drugs
Given the importance of piperidine derivatives in neuropharmacology, there is potential for “1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)ethan-1-one” to be developed into antipsychotic drugs. Its interaction with neurotransmitter systems could be key to treating disorders such as schizophrenia .
Antimicrobial Research: Antibacterial Agents
The structural complexity of this compound provides a framework for designing new antibacterial agents. Research into its mechanism of action could lead to breakthroughs in combating antibiotic-resistant bacteria .
Molecular Biology: DNA Interaction Studies
Finally, in molecular biology, the compound could be used to study DNA interactions. Its potential to intercalate into DNA or bind to specific sequences can be valuable in understanding genetic regulation or in the development of gene therapies .
properties
IUPAC Name |
1-[4-[4-(aminomethyl)triazol-1-yl]piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c1-8(16)14-4-2-10(3-5-14)15-7-9(6-11)12-13-15/h7,10H,2-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSAVNDJLWICKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2C=C(N=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)ethan-1-one |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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